molecular formula C7H10N2O4S2 B2585542 (5Z)-5-(dimethylaminomethylidene)-3-methylsulfonyl-1,3-thiazolidine-2,4-dione CAS No. 866136-89-2

(5Z)-5-(dimethylaminomethylidene)-3-methylsulfonyl-1,3-thiazolidine-2,4-dione

Cat. No.: B2585542
CAS No.: 866136-89-2
M. Wt: 250.29
InChI Key: YLCHGONZUUDFGH-PLNGDYQASA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its role or uses .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. These properties can help in identifying and characterizing the compound .

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study highlighted the synthesis of novel thiazolidine-2,4-dione derivatives, including variations similar to (5Z)-5-(dimethylaminomethylidene)-3-methylsulfonyl-1,3-thiazolidine-2,4-dione, for their antiproliferative activity against various human cancer cell lines. The antiproliferative effects were significant in carcinoma cell lines, underscoring the compound's potential in cancer research (Chandrappa et al., 2008).

Microwave-Assisted Synthesis

Another research explored the reactivity of 2-thiazolin-4-ones under microwave irradiation, including compounds structurally related to this compound, demonstrating an efficient method for the synthesis of thiazolidin-4-ones with potential biological activities (Al-Zaydi, 2010).

Antihyperglycemic Agents

Novel thiazolidine-2,4-dione derivatives, including structural analogs of the compound , were prepared and evaluated as oral antihyperglycemic agents. This study emphasized the significance of sulfonylthiazolidinediones in lowering glucose and insulin levels in mouse models, indicating the compound's relevance in diabetes research (Wrobel et al., 1998).

Biological Activity of Derivatives

Research on structurally diverse 5-aminomethylene derivatives of 2,4-thiazolidinedione, including those related to the mentioned compound, revealed antibacterial and antifungal activities. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Mohanty et al., 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. Material Safety Data Sheets (MSDS) are often referred to for this information .

Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future investigation .

Properties

IUPAC Name

(5Z)-5-(dimethylaminomethylidene)-3-methylsulfonyl-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S2/c1-8(2)4-5-6(10)9(7(11)14-5)15(3,12)13/h4H,1-3H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCHGONZUUDFGH-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(C(=O)S1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)N(C(=O)S1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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